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molecular formula C9H12N2 B1171402 trans-1,3-Diaminoindan CAS No. 187522-93-6

trans-1,3-Diaminoindan

Cat. No. B1171402
InChI Key:
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Patent
US05646188

Procedure details

To a solution of 20 g of a 1,3-indandione dioxime in 2 L of absolute ethanol was cautiously added 160 g of sodium in portions during 1 hr (at such a rate to maintain reflux). After disappearance of the sodium, 300 mL of water was slowly added and the solution concentrated in vacuo to remove most of the ethanol. The resulting solution was acidified with conc. hydrochloric acid to pH 1-2 followed by extraction with methylene chloride to recover unreacted started material. The aqueous layer was basified with 10% sodium hydroxide to pH 12 and extracted with methylene chloride which gave 11.7 grams of crude 1,3-diaminoindan upon solvent removal in vacuo. Purification of this material by flash column chromatography eluting with 95% ethanol/ammonium hydroxide (400:16) gave 8.75 g of the title compound as an approximately 60/40 mixture of cis to trans isomers.
Name
1,3-indandione dioxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:12]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[N:10]O)[CH2:2]1.[Na].O>C(O)C>[NH2:10][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:1]([NH2:12])[CH2:2]1 |^1:13|

Inputs

Step One
Name
1,3-indandione dioxime
Quantity
20 g
Type
reactant
Smiles
C1(CC(C2=CC=CC=C12)=NO)=NO
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux)
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the ethanol
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
to recover unreacted
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride which

Outcomes

Product
Name
Type
product
Smiles
NC1CC(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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